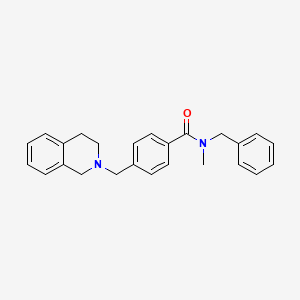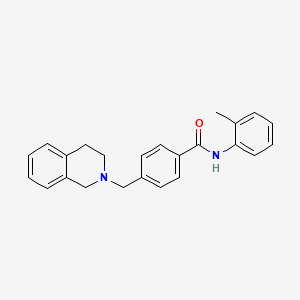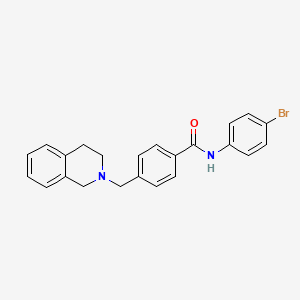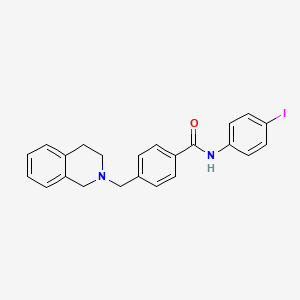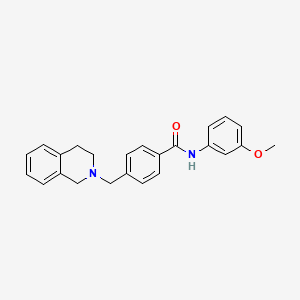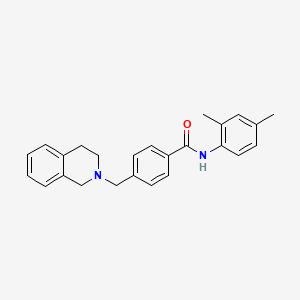
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide
説明
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide, also known as DIBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIBO is a benzamide derivative that has been shown to exhibit promising anticancer and antiviral properties.
作用機序
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide involves the inhibition of proteasomal degradation of pro-apoptotic proteins and the inhibition of viral integrase enzyme. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide binds to the proteasome and inhibits its activity, leading to the accumulation of pro-apoptotic proteins and the induction of apoptosis. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide also binds to the viral integrase enzyme and inhibits its activity, leading to the inhibition of viral replication.
Biochemical and Physiological Effects
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide has been shown to exhibit potent cytotoxicity against cancer cells and to inhibit viral replication. In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide has been shown to induce cell cycle arrest and to inhibit angiogenesis, which are important processes in cancer progression. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and good yields. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide exhibits potent activity against cancer cells and viruses, making it a promising candidate for further development as a therapeutic agent. However, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its toxicity profile and pharmacokinetic properties have not been fully characterized.
将来の方向性
There are several future directions for the research and development of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide. One direction is to further optimize the synthesis method to improve the yield and purity of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide. Another direction is to investigate the toxicity profile and pharmacokinetic properties of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide to evaluate its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide and to identify potential drug targets. Finally, clinical trials are needed to evaluate the efficacy and safety of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide as a therapeutic agent.
科学的研究の応用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide is its anticancer activity. Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide induces apoptosis in cancer cells by inhibiting the proteasomal degradation of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide has also been shown to have antiviral activity against a number of viruses, including HIV-1, HCV, and influenza A virus. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2,4-dimethylphenyl)benzamide inhibits viral replication by targeting the viral integrase enzyme, which is essential for viral replication.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,4-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-18-7-12-24(19(2)15-18)26-25(28)22-10-8-20(9-11-22)16-27-14-13-21-5-3-4-6-23(21)17-27/h3-12,15H,13-14,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQSQUYKHMHLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3455894.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3455898.png)
![4,4'-[1,4-piperazinediylbis(carbonyl-4,1-phenylenemethylene)]dimorpholine](/img/structure/B3455903.png)
![methyl N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B3455917.png)
![N-(2-ethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3455932.png)
![N-(4-bromophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3455935.png)
![N-(4-acetylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3455946.png)
